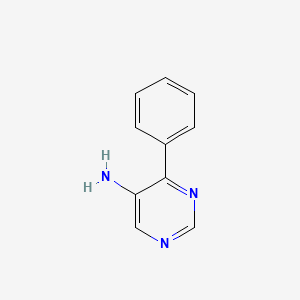

4-Phenylpyrimidin-5-amine

説明

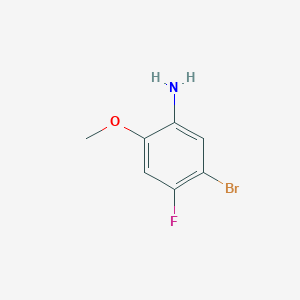

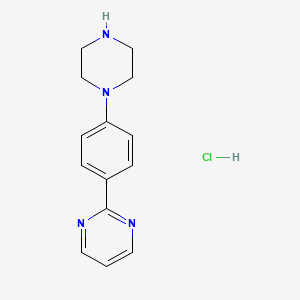

4-Phenylpyrimidin-5-amine is a chemical compound with the CAS Number: 3435-23-2 . It has a molecular weight of 171.2 and is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .

Synthesis Analysis

The synthesis of pyrimidines, including 4-Phenylpyrimidin-5-amine, has been extensively studied . One method involves the reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . Another method involves an initial reaction of pyrimidines with primary amines, reduction of the double bond in the resulting azomethines to give pyrimidines, followed by cyclization of pyrimidines to 3,4-dihydropyrimido[4,5-d]pyrimidines by the action of DMF–DMA or HC(OEt) 3 .Molecular Structure Analysis

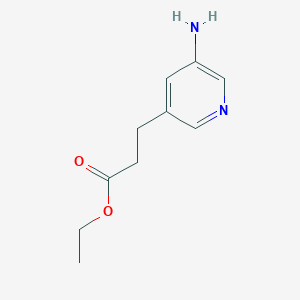

The molecular structure of 4-Phenylpyrimidin-5-amine is represented by the InChI Code: 1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2 . This indicates that the compound consists of 10 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis

4-Phenylpyrimidin-5-amine is a powder in its physical form . It has a melting point of 113-115 degrees Celsius .科学的研究の応用

1. Application in Amination Reactions

4-Phenylpyrimidin-5-amine has been studied in the context of amination reactions. For instance, the Chichibabin amination of 5-Phenylpyrimidine leads to the formation of 4-amino-5-phenylpyrimidine, with studies using NMR spectroscopy to elucidate the reaction mechanism and the formation of specific adducts (Breuker, Plas, & Veldhuizen, 1986).

2. Anti-Cancer Activity

4-Aryl-N-phenylpyrimidin-2-amines, closely related to 4-Phenylpyrimidin-5-amine, have been synthesized and evaluated for their anti-cancer activity. Some derivatives, such as compounds 13f and 13c, have shown potent anti-cancer activity in non-small-cell lung carcinoma (NSCLC) cells (Toviwek et al., 2017).

3. Investigation of Reaction Mechanisms

Studies have also focused on the reaction mechanisms involving 4-Phenylpyrimidin-5-amine derivatives. For example, the amination of 2-bromo-4-phenylpyrimidine with potassium amide leads to various compounds, elucidating mechanisms like ring opening-ring closure sequences (Kroon & Plas, 2010).

4. Antihyperglycemic Activity

Compounds containing 4-phenylpyrimidin-2-yl structures have shown potential as antihyperglycemic agents. These inhibitors of glycogen synthase kinase 3 (GSK3) have been explored for their ability to lower hyperglycemia and improve glucose disposal in rodent models of type 2 diabetes (Wagman et al., 2017).

5. Corrosion Inhibition

Phenylpyrimidine derivatives, including 4-phenylpyrimidine, have been studied as corrosion inhibitors for steel in acidic environments. Their efficiency as inhibitors and the relationship between molecular structure and inhibition efficiency have been investigated (Xianghong et al., 2014).

6. Fungicidal Activity

Novel compounds integrating the pharmacophore of N-phenylpyrimidin-2-amine with strobilurin fungicide structures have been synthesized and evaluated for their fungicidal activity. These studies aim to explore the unique biological activity of these compounds compared to commercial standards (Li et al., 2009).

Safety And Hazards

The safety information for 4-Phenylpyrimidin-5-amine includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

4-phenylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFRFPWGQVAOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701679 | |

| Record name | 4-Phenylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpyrimidin-5-amine | |

CAS RN |

3435-23-2 | |

| Record name | 4-Phenylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)